Mipomersen

Description

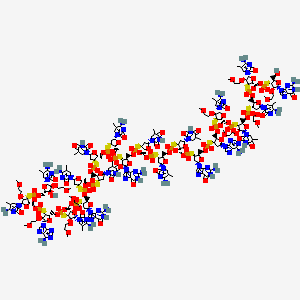

Propriétés

Key on ui mechanism of action |

Mipomersen binds to the mRNA that codes for apoB-100. This binding leads to double-stranded RNA, which is degraded by RNase H and prevents translation of the mRNA to form the apo B-100 protein. |

|---|---|

Numéro CAS |

1000120-98-8 |

Formule moléculaire |

C230H305N67O122P19S19-19 |

Poids moléculaire |

7158 g/mol |

Nom IUPAC |

[(2R,3R,4S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4S,5R)-3-[[(2R,3R,4S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4S,5R)-3-[[(2S,3S,4R,5S)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2S,3S,4R,5S)-3-[[(2S,3S,4R,5S)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2S,3S,4S,5S)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(2-amino-6-oxo-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyloxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyloxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyloxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-yl]sulfanylphosphinate |

InChI |

InChI=1S/C230H324N67O122P19S19/c1-97-55-278(217(309)256-177(97)231)141-45-131(112(400-141)70-381-422(327,328)442-136-50-146(283-66-108(12)196(302)275-228(283)320)406-118(136)76-387-427(337,338)448-140-54-150(294-93-253-154-191(294)266-214(243)270-200(154)306)409-120(140)78-389-428(339,340)446-138-52-148(292-91-250-151-186(240)246-89-248-188(151)292)407-121(138)79-390-430(343,344)450-169-124(413-204(160(169)373-37-27-363-17)286-59-101(5)181(235)260-221(286)313)83-394-435(353,354)455-174-128(417-209(165(174)378-42-32-368-22)291-68-110(14)198(304)277-230(291)322)87-396-434(351,352)453-172-126(415-207(163(172)376-40-30-366-20)289-62-104(8)184(238)263-224(289)316)85-395-433(349,350)452-171-123(412-206(162(171)375-39-29-365-19)288-61-103(7)183(237)262-223(288)315)82-393-432(347,348)449-168-111(69-298)410-211(159(168)372-36-26-362-16)296-95-254-155-192(296)267-215(244)271-201(155)307)439-420(323,324)384-74-117-137(51-147(405-117)284-67-109(13)197(303)276-229(284)321)444-425(333,334)388-77-119-139(53-149(408-119)293-92-252-153-190(293)265-213(242)269-199(153)305)447-426(335,336)386-71-113-132(46-142(401-113)279-56-98(2)178(232)257-218(279)310)440-421(325,326)383-73-115-135(49-145(403-115)282-65-107(11)195(301)274-227(282)319)443-424(331,332)385-75-116-134(48-144(404-116)281-64-106(10)194(300)273-226(281)318)441-423(329,330)382-72-114-133(47-143(402-114)280-57-99(3)179(233)258-219(280)311)445-429(341,342)392-81-129-176(167(380-44-34-370-24)212(419-129)297-96-255-156-193(297)268-216(245)272-202(156)308)457-438(359,360)398-86-127-173(164(377-41-31-367-21)208(416-127)290-63-105(9)185(239)264-225(290)317)454-436(355,356)399-88-130-175(166(379-43-33-369-23)210(418-130)295-94-251-152-187(241)247-90-249-189(152)295)456-437(357,358)397-84-125-170(161(374-38-28-364-18)205(414-125)287-60-102(6)182(236)261-222(287)314)451-431(345,346)391-80-122-157(299)158(371-35-25-361-15)203(411-122)285-58-100(4)180(234)259-220(285)312/h55-68,89-96,111-150,157-176,203-212,298-299H,25-54,69-88H2,1-24H3,(H,323,324)(H,325,326)(H,327,328)(H,329,330)(H,331,332)(H,333,334)(H,335,336)(H,337,338)(H,339,340)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,351,352)(H,353,354)(H,355,356)(H,357,358)(H,359,360)(H2,231,256,309)(H2,232,257,310)(H2,233,258,311)(H2,234,259,312)(H2,235,260,313)(H2,236,261,314)(H2,237,262,315)(H2,238,263,316)(H2,239,264,317)(H2,240,246,248)(H2,241,247,249)(H,273,300,318)(H,274,301,319)(H,275,302,320)(H,276,303,321)(H,277,304,322)(H3,242,265,269,305)(H3,243,266,270,306)(H3,244,267,271,307)(H3,245,268,272,308)/p-19/t111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122+,123-,124-,125+,126-,127+,128-,129-,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,157+,158+,159-,160-,161+,162-,163-,164+,165-,166+,167-,168-,169-,170+,171-,172-,173+,174-,175+,176-,203+,204-,205+,206-,207-,208+,209-,210+,211-,212-/m1/s1 |

Clé InChI |

TZRFSLHOCZEXCC-HIVFKXHNSA-A |

SMILES isomérique |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])S[C@H]3C[C@@H](O[C@@H]3COP(=O)([O-])S[C@H]4C[C@@H](O[C@@H]4COP(=O)([O-])S[C@H]5C[C@@H](O[C@@H]5COP(=O)([O-])S[C@H]6C[C@@H](O[C@@H]6COP(=O)([O-])S[C@H]7C[C@@H](O[C@@H]7COP(=O)([O-])S[C@H]8C[C@@H](O[C@@H]8COP(=O)([O-])S[C@H]9C[C@@H](O[C@@H]9COP(=O)([O-])S[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])S[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=O)NC1=O)C)COP(=O)([O-])S[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])S[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])S[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=NC2=C1N=C(NC2=O)N)CO)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=NC1=O)N)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)SP(=O)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)SP(=O)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=NC1=O)N)C)SP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)SP(=O)([O-])OC[C@H]1[C@@H]([C@@H]([C@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)SP(=O)([O-])OC[C@H]1[C@@H]([C@@H]([C@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)SP(=O)([O-])OC[C@H]1[C@@H]([C@@H]([C@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)SP(=O)([O-])OC[C@H]1[C@@H]([C@@H]([C@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)O |

SMILES canonique |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])SC3CC(OC3COP(=O)([O-])SC4CC(OC4COP(=O)([O-])SC5CC(OC5COP(=O)([O-])SC6CC(OC6COP(=O)([O-])SC7CC(OC7COP(=O)([O-])SC8CC(OC8COP(=O)([O-])SC9CC(OC9COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)CO)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=NC1=O)N)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)SP(=O)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)SP(=O)([O-])OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)SP(=O)([O-])OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)SP(=O)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)SP(=O)([O-])OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)SP(=O)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)SP(=O)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)O |

Origine du produit |

United States |

Foundational & Exploratory

Mipomersen: A Deep Dive into its Antisense Oligonucleotide Design and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mipomersen (brand name Kynamro) is a second-generation antisense oligonucleotide (ASO) therapeutic designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100).[1][2][3] As the primary structural protein of atherogenic lipoproteins such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), ApoB-100 is a key target in the management of hypercholesterolemia.[1][3] this compound is specifically indicated as an adjunct therapy for patients with homozygous familial hypercholesterolemia (HoFH), a rare genetic disorder characterized by extremely high levels of LDL cholesterol. This technical guide provides an in-depth exploration of the core design and structural elements of this compound, its mechanism of action, and the experimental methodologies underpinning its development and validation.

This compound: Design and Chemical Structure

This compound is a 20-nucleotide single-stranded synthetic oligonucleotide with a specific sequence complementary to the messenger RNA (mRNA) of human ApoB-100.[2] Its design as a "gapmer" is a hallmark of second-generation ASOs, featuring a central block of deoxynucleotides flanked by modified ribonucleotides.[4] This chimeric structure is crucial for its mechanism of action and pharmacokinetic profile.

Sequence: 5'-GCCUCAGUCUGCTTCGCACC-3'

Key Structural Modifications:

-

Phosphorothioate (PS) Backbone: Throughout the entire oligonucleotide, the standard phosphodiester linkages are replaced with phosphorothioate linkages, where a non-bridging oxygen atom is substituted with a sulfur atom. This modification confers significant resistance to degradation by endogenous nucleases, thereby increasing the drug's stability and in vivo half-life. The PS backbone also enhances binding to plasma proteins, which facilitates distribution to tissues.[5]

-

2'-O-(2-methoxyethyl) (2'-MOE) Ribonucleotide "Wings": The five nucleotides at both the 5' and 3' ends of this compound are modified with a 2'-O-methoxyethyl group on the ribose sugar.[5][6] These "wings" serve two primary purposes: they further enhance nuclease resistance and increase the binding affinity of the oligonucleotide to its target mRNA.[5] The 2'-MOE modification locks the sugar conformation into an A-form geometry, which is favorable for RNA binding.

-

Deoxy-DNA "Gap": The central ten nucleotides of this compound consist of standard 2'-deoxynucleotides. This "gap" is the active region of the molecule. When this compound hybridizes with the target ApoB-100 mRNA, the resulting DNA-RNA heteroduplex in this gap region is recognized and cleaved by the enzyme Ribonuclease H (RNase H).

-

5-Methylcytosine: To further enhance binding affinity and stability, the cytosine bases within the 2'-MOE wings are methylated at the 5-position.

The combination of these modifications results in a highly stable, specific, and potent antisense therapeutic.

Mechanism of Action

This compound's therapeutic effect is achieved through the specific downregulation of ApoB-100 protein synthesis in the liver.[3] The process can be broken down into the following steps:

-

Hybridization: Following subcutaneous administration, this compound distributes to the liver, where it enters hepatocytes. Inside the cell, it binds with high specificity to its complementary sequence on the ApoB-100 mRNA.

-

RNase H Activation: The DNA-RNA heteroduplex formed in the central "gap" region of this compound and the ApoB-100 mRNA is a substrate for the endogenous enzyme RNase H1.

-

mRNA Cleavage: RNase H1 selectively cleaves the RNA strand of the heteroduplex, leading to the degradation of the ApoB-100 mRNA.

-

Inhibition of Protein Translation: The degradation of the ApoB-100 mRNA prevents it from being translated into the ApoB-100 protein by the ribosomes.

-

Reduced Lipoprotein Secretion: The diminished synthesis of ApoB-100, a critical component for the assembly and secretion of VLDL and subsequently LDL, results in a significant reduction in the levels of these atherogenic lipoproteins in the circulation.[1]

This mechanism is independent of the LDL receptor, making it an effective therapeutic strategy for patients with HoFH who have deficient or absent LDL receptor function.

Quantitative Data

The efficacy and pharmacokinetic profile of this compound have been extensively characterized in numerous clinical trials. The following tables summarize key quantitative data.

Table 1: Efficacy of this compound in Clinical Trials

| Population | Treatment Duration | Parameter | Mean Percent Reduction from Baseline (this compound 200 mg/week) | Reference(s) |

| Homozygous Familial Hypercholesterolemia | 26 weeks | LDL-C | 25% | [7] |

| ApoB | 27% | [7] | ||

| Lp(a) | 31% | [7] | ||

| Severe Hypercholesterolemia | 26 weeks | LDL-C | 36% | [2] |

| ApoB | 35% | [2] | ||

| Lp(a) | 23% | [2] | ||

| Heterozygous Familial Hypercholesterolemia with CAD | 26 weeks | LDL-C | 28% | [8] |

| ApoB | 26% | [8] | ||

| Lp(a) | 21% | [8] | ||

| High Risk for CAD | 26 weeks | LDL-C | 37% | [2] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference(s) |

| Administration Route | Subcutaneous | [3] |

| Time to Peak Plasma Concentration | 3-4 hours | [2] |

| Elimination Half-life | 1-2 months | [9] |

| Time to Steady-State | Approx. 3 months | |

| Metabolism | Nuclease-mediated | [9] |

| Excretion | Renal (as metabolites) |

Experimental Protocols

The development and validation of this compound involved a range of sophisticated experimental protocols, from its synthesis and purification to preclinical and clinical evaluation.

Solid-Phase Synthesis and Purification of this compound

This compound is manufactured using automated solid-phase phosphoramidite chemistry.

-

Synthesis: The oligonucleotide is synthesized on a solid support (e.g., controlled pore glass) in the 3' to 5' direction. Each cycle of nucleotide addition involves four steps:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with a mild acid.

-

Coupling: Addition of the next phosphoramidite monomer, activated by a catalyst, to the free 5'-hydroxyl group.

-

Sulfurization: Conversion of the unstable phosphite triester linkage to a more stable phosphorothioate triester using a sulfurizing agent.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed using a concentrated ammonium hydroxide solution.

-

Purification: The crude this compound is purified using high-performance liquid chromatography (HPLC), typically ion-exchange or reversed-phase HPLC, to separate the full-length product from shorter failure sequences and other impurities.[10][11][12][13]

In Vitro RNase H Cleavage Assay

This assay is crucial for confirming the mechanism of action of gapmer ASOs like this compound.

-

Substrate Preparation: A short, radiolabeled or fluorescently tagged RNA oligonucleotide corresponding to the target sequence in ApoB-100 mRNA is synthesized.

-

Hybridization: The labeled RNA is annealed with this compound to form a DNA-RNA heteroduplex.

-

Enzymatic Reaction: Recombinant human RNase H1 is added to the duplex in a suitable buffer containing magnesium chloride (a required cofactor for the enzyme). The reaction is incubated at 37°C for a defined period.[14][15]

-

Analysis: The reaction is stopped, and the products are analyzed by denaturing polyacrylamide gel electrophoresis. The cleavage of the RNA target is visualized as a smaller band compared to the full-length RNA control.

Preclinical Evaluation in Animal Models

Animal models of hypercholesterolemia are used to assess the in vivo efficacy and safety of this compound.

-

Model Selection: Transgenic mice expressing human ApoB-100 are often used, as this compound is specific for the human sequence.

-

Drug Administration: this compound is administered to the animals, typically via subcutaneous injection, at various dose levels and frequencies.

-

Sample Collection: Blood samples are collected at specified time points to measure plasma lipid levels. At the end of the study, liver tissue is harvested for mRNA and histological analysis.

-

Efficacy Assessment:

-

Plasma Lipids: Total cholesterol, LDL-C, and ApoB levels are quantified using standard enzymatic assays and immunoassays.[16][17]

-

ApoB-100 mRNA Quantification: Total RNA is extracted from the liver tissue, and the levels of ApoB-100 mRNA are measured using quantitative real-time polymerase chain reaction (qRT-PCR).[18]

-

-

Safety Assessment:

Clinical Trial Methodology

The clinical development of this compound involved randomized, double-blind, placebo-controlled trials in patients with various forms of hypercholesterolemia.[2][3][7][8][22][23]

-

Patient Population: Patients meeting specific criteria for HoFH, severe hypercholesterolemia, or HeFH with cardiovascular disease were enrolled.[2][3][7][8][22][23]

-

Treatment Regimen: Patients self-administered this compound (typically 200 mg) or a placebo via subcutaneous injection once weekly for a defined period (e.g., 26 weeks).[2][3][7][8][22][23]

-

Efficacy Endpoints: The primary endpoint was typically the percent change in LDL-C from baseline. Secondary endpoints included changes in ApoB, total cholesterol, non-HDL-C, and Lp(a).

-

Safety Monitoring:

-

Adverse Events: All adverse events were recorded, with particular attention to injection site reactions (e.g., erythema, pain, pruritus) and flu-like symptoms.[24][25][26]

-

Liver Function: Liver enzymes (ALT, AST), bilirubin, and alkaline phosphatase were monitored regularly.[4]

-

Hepatic Fat Quantification: In some studies, hepatic fat content was quantified non-invasively using magnetic resonance imaging (MRI) or magnetic resonance spectroscopy (MRS).[1][4][7][11][22][27][28]

-

Conclusion

This compound represents a significant advancement in the application of antisense technology for the treatment of severe genetic hypercholesterolemia. Its sophisticated "gapmer" design, incorporating a phosphorothioate backbone and 2'-O-methoxyethyl modifications, provides the necessary stability, binding affinity, and mechanism of action to effectively and specifically reduce the production of ApoB-100. The extensive preclinical and clinical data, gathered through rigorous experimental protocols, have thoroughly characterized its efficacy and safety profile, establishing it as a valuable therapeutic option for a patient population with a high unmet medical need. This in-depth understanding of its core design and structure is essential for researchers and drug development professionals working in the field of nucleic acid therapeutics.

References

- 1. Quantification of Liver Fat with Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and its use in Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of this compound in the Management of Patients with Familial Hypercholesterolemia: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatic fat quantification of magnetic resonance imaging whole-liver segmentation for assessing the severity of nonalcoholic fatty liver disease: comparison with a region of interest sampling method - Zhang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]

- 5. wjgnet.com [wjgnet.com]

- 6. benchchem.com [benchchem.com]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. dovepress.com [dovepress.com]

- 9. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of this compound (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]

- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. agilent.com [agilent.com]

- 13. lcms.cz [lcms.cz]

- 14. neb.com [neb.com]

- 15. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Optimized Analysis of In Vivo and In Vitro Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hepatic fat quantification of magnetic resonance imaging whole-liver segmentation for assessing the severity of nonalcoholic fatty liver disease: comparison with a region of interest sampling method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Long-term efficacy and safety of this compound in patients with familial hypercholesterolaemia: 2-year interim results of an open-label extension - PMC [pmc.ncbi.nlm.nih.gov]

- 24. SCARLETRED - VACCINATION - Monitoring of injection site reactions [scarletred.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. files01.core.ac.uk [files01.core.ac.uk]

- 28. Comparison of RT-qPCR With Branched DNA to Quantify a Lipid Nanoparticle-Encapsulated mRNA Therapeutic in Serum and Liver Tissue Samples From Nonclinical PK Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Profile of Mipomersen: An In-Depth Technical Guide to its Pharmacokinetics and Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Mipomersen, a second-generation antisense oligonucleotide (ASO) designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100). The data presented herein, derived from studies in various animal models, offer critical insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its efficacy in reducing key atherogenic lipoproteins. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of oligonucleotide therapeutics and lipid-lowering agents.

Core Pharmacokinetic and Pharmacodynamic Parameters

The preclinical development of this compound involved extensive evaluation in multiple animal species, including mice, rats, and monkeys. These studies have demonstrated a consistent pharmacokinetic and pharmacodynamic profile that has translated well to human clinical trials.[1]

Pharmacokinetics: A Summary of ADME Properties

This compound exhibits predictable pharmacokinetic properties across all animal species studied.[2] Following subcutaneous (SC) administration, it is rapidly and extensively absorbed, distributing broadly to various tissues.[3] Metabolism occurs through the action of endo- and exonucleases, and the resulting metabolites are primarily excreted in the urine.[4] A key feature of this compound is its long tissue half-life, which supports infrequent dosing regimens.[5]

Table 1: Summary of this compound Pharmacokinetic Parameters in Animal Models

| Parameter | Mouse | Rat | Monkey |

| Absorption | |||

| Time to Peak Plasma Concentration (Tmax) | ~3-4 hours | ~3-4 hours | ~3-4 hours |

| Bioavailability (SC) | Not Reported | Not Reported | Nearly Complete |

| Distribution | |||

| Protein Binding | ≥85% | ≥85% | ≥85% |

| Primary Tissues of Distribution | Liver, Kidney, Bone Marrow, Adipose Tissue, Lymph Nodes | Liver, Kidney, Bone Marrow, Adipose Tissue, Lymph Nodes | Liver, Kidney, Bone Marrow, Adipose Tissue, Lymph Nodes |

| Metabolism | |||

| Primary Pathway | Nuclease-mediated hydrolysis | Nuclease-mediated hydrolysis | Nuclease-mediated hydrolysis |

| Cytochrome P450 Involvement | No | No | No |

| Excretion | |||

| Primary Route | Urinary (as metabolites) | Urinary (as metabolites) | Urinary (as metabolites) |

| Elimination Half-Life | |||

| Plasma (Terminal) | Not specified, long | Not specified, long | ~30 days |

| Tissue | ≥13 days | ≥13 days | 18-35 days |

Pharmacodynamics: Efficacy in Lipid Reduction

The primary pharmacodynamic effect of this compound is the dose- and time-dependent reduction of hepatic ApoB-100 mRNA.[4] This leads to a subsequent decrease in the synthesis and secretion of ApoB-containing lipoproteins, including very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), resulting in lower plasma concentrations of LDL-cholesterol (LDL-C) and total cholesterol.[8]

Table 2: Summary of this compound Pharmacodynamic Effects in Animal Models

| Parameter | Animal Model | Key Findings |

| ApoB-100 mRNA Reduction | Human ApoB Transgenic Mice | Dose-, concentration-, and time-dependent reduction in the liver. |

| All species studied | Consistent reduction in hepatic ApoB-100 mRNA. | |

| Lipid Lowering | ||

| LDL-C Reduction | Human ApoB Transgenic Mice | Significant reductions in LDL-C. |

| Total Cholesterol Reduction | Human ApoB Transgenic Mice | Significant reductions in total cholesterol. |

| Lipoprotein(a) [Lp(a)] Reduction | Mouse models | Demonstrated reductions in Lp(a). |

| Atherosclerosis Reduction | Mouse models | Evidence of reduced atherosclerosis. |

| EC50 Values | ||

| Liver | Human ApoB Transgenic Mice | 119 ± 15 µg/g |

| Plasma (Trough) | Human ApoB Transgenic Mice | 18 ± 4 ng/mL |

Mechanism of Action

This compound is a 20-base synthetic antisense oligonucleotide that is complementary to the messenger RNA (mRNA) sequence of human ApoB-100.[4] Upon subcutaneous administration, this compound is distributed to the liver, where it binds to its target ApoB-100 mRNA.[4] This binding event creates a substrate for RNase H, an intracellular enzyme that selectively degrades the RNA strand of an RNA-DNA duplex.[10] The degradation of the ApoB-100 mRNA prevents its translation into the ApoB-100 protein, thereby reducing the assembly and secretion of VLDL and subsequently LDL particles from the liver.[4][10]

Caption: Mechanism of action of this compound in a hepatocyte.

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies of this compound.

Animal Models

-

Mice: Various strains of mice have been used, including human ApoB transgenic mice to assess the efficacy on the human target sequence. Chronic toxicity studies were conducted in mice for up to 6 months.[11] A mouse-specific surrogate ASO (ISIS 147764) was used in some studies to account for sequence differences between human and murine ApoB mRNA.[11]

-

Rats: Rats were used in pharmacokinetic and toxicology studies.[6]

-

Monkeys: Cynomolgus monkeys were used for pharmacokinetic, toxicology, and safety pharmacology studies, with chronic toxicity studies lasting up to 12 months.[11]

Dosing and Administration

-

Formulation: this compound was typically formulated in sterile phosphate-buffered saline (PBS) for injection.

-

Route of Administration: Subcutaneous (SC) injection was the primary route of administration in most preclinical efficacy and toxicology studies. Intravenous (IV) administration was used in some pharmacokinetic studies to determine bioavailability.[7]

-

Dosing Regimen: Dosing was typically performed on a weekly basis. Dose-ranging studies were conducted to establish the dose-response relationship for both efficacy and toxicity. For example, in a 6-month mouse study, a dose of 75 mg/kg/week of a mouse-specific surrogate was used.[11] In monkeys, doses up to 20 mg/kg SC have been studied.[12]

Pharmacokinetic Analysis

-

Sample Collection: Blood samples were collected at various time points post-dosing via standard methods (e.g., tail vein, retro-orbital sinus, or venipuncture) into tubes containing an anticoagulant (e.g., K2-EDTA). Plasma was separated by centrifugation and stored at -70°C until analysis. Tissues were collected at the termination of the studies, weighed, and stored frozen.

-

Quantification of this compound:

-

Method: A highly sensitive and specific hybridization-based enzyme-linked immunosorbent assay (ELISA) was developed and validated for the quantification of this compound in plasma and tissue homogenates.[9]

-

Procedure Outline:

-

Capture Probe Hybridization: A biotinylated oligonucleotide complementary to one end of this compound is immobilized on a streptavidin-coated microplate.

-

Sample Incubation: Plasma or tissue homogenate is added to the wells, allowing this compound to bind to the capture probe.

-

Detection Probe Hybridization: A digoxigenin-labeled oligonucleotide complementary to the other end of this compound is added.

-

Enzyme Conjugate Addition: An anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

Substrate Addition and Signal Detection: A chromogenic substrate is added, and the resulting colorimetric signal is measured, which is proportional to the concentration of this compound in the sample.

-

-

-

Data Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Pharmacodynamic Analysis

-

ApoB-100 mRNA Quantification:

-

Method: Quantitative real-time polymerase chain reaction (qRT-PCR) was used to measure the levels of ApoB-100 mRNA in liver tissue.

-

Procedure Outline:

-

RNA Extraction: Total RNA was isolated from liver tissue samples using standard methods (e.g., TRIzol reagent or column-based kits).

-

Reverse Transcription: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA was amplified using primers and probes specific for ApoB-100 mRNA. A housekeeping gene (e.g., GAPDH) was used for normalization.

-

Data Analysis: The relative expression of ApoB-100 mRNA was calculated using the comparative Ct (ΔΔCt) method.

-

-

-

Lipid and Lipoprotein Analysis:

-

Sample: Fasting serum or plasma samples were used for analysis.

-

Methods:

-

Toxicology and Safety Pharmacology

-

General Toxicology: Chronic toxicology studies of up to 6 months in mice and 12 months in monkeys were conducted with weekly dosing.[11] These studies included clinical observations, body weight measurements, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of a wide range of tissues.

-

Safety Pharmacology: Studies were conducted to assess the effects of this compound on the cardiovascular, respiratory, and central nervous systems.[12]

-

Histopathology: Tissues, particularly liver and kidney, were fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

Caption: A representative experimental workflow for preclinical studies of this compound.

Conclusion

The extensive preclinical studies conducted on this compound in various animal models have provided a robust characterization of its pharmacokinetic and pharmacodynamic properties. The consistent cross-species data on its mechanism of action, ADME profile, and lipid-lowering efficacy have been instrumental in its clinical development. This technical guide summarizes the key findings and methodologies from these seminal studies, offering a valuable resource for the scientific community engaged in the research and development of novel therapeutics.

References

- 1. Advancing Hyperlipidemia Research with Lipidomics - Creative Proteomics [creative-proteomics.com]

- 2. Clinical and preclinical pharmacokinetics and pharmacodynamics of this compound (kynamro(®)): a second-generation antisense oligonucleotide inhibitor of apolipoprotein B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of this compound (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Quantitation of endogenous liver apolipoprotein B mRNA editing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. DSpace [repository.escholarship.umassmed.edu]

Mipomersen: A Deep Dive into Cellular Uptake and Intracellular Trafficking

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mipomersen (brand name Kynamro) is a second-generation antisense oligonucleotide (ASO) designed as a therapeutic agent for homozygous familial hypercholesterolemia (HoFH).[1][2] It functions by inhibiting the synthesis of apolipoprotein B-100 (ApoB-100), a crucial component of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol.[3][4] The targeted action of this compound in hepatocytes makes understanding its cellular uptake and intracellular trafficking pathways a critical aspect of its pharmacology. This technical guide provides a comprehensive overview of the current knowledge on how this compound enters liver cells and navigates the intracellular environment to exert its therapeutic effect.

This compound's Journey into the Hepatocyte: Cellular Uptake Mechanisms

The cellular uptake of this compound into hepatocytes is a multi-step process primarily mediated by receptor-mediated endocytosis.[5] This process allows for the efficient internalization of the ASO from the bloodstream into the target liver cells.

Receptor-Mediated Endocytosis:

Unconjugated phosphorothioate ASOs like this compound are known to interact with a variety of cell surface proteins that facilitate their uptake.[6] While the precise contribution of each receptor in the uptake of this compound is an area of ongoing research, the asialoglycoprotein receptor (ASGPR) has been identified as a key player in the internalization of oligonucleotides into hepatocytes.[6][7] ASGPR is a C-type lectin receptor highly expressed on the surface of hepatocytes and is involved in the clearance of glycoproteins from circulation.[7][8] Although this compound is not a glycoprotein, evidence suggests that ASGPR1 contributes to the uptake of even unconjugated phosphorothioate ASOs.[3]

Other receptors, such as stabilin and scavenger receptors, are also known to mediate ASO uptake in other liver cell types like liver sinusoidal endothelial cells and Kupffer cells, respectively.[6] However, for hepatocytes, the primary target of this compound, ASGPR-mediated endocytosis is considered a significant pathway. The initial interaction is thought to involve the binding of the phosphorothioate backbone of this compound to these cell surface proteins.[3]

Navigating the Cell: Intracellular Trafficking of this compound

Once internalized, this compound embarks on a complex intracellular journey. The primary route involves trafficking through the endo-lysosomal pathway.

Endosomal Pathway and the Challenge of Escape:

Following endocytosis, this compound is enclosed within early endosomes. These vesicles mature into late endosomes and eventually fuse with lysosomes, which are degradative organelles. For this compound to be effective, it must escape this pathway and reach the cytoplasm and/or the nucleus where its target, the ApoB-100 mRNA, resides.[9] This process, known as endosomal escape, is a critical and often rate-limiting step for the efficacy of ASO therapeutics. The exact mechanism of endosomal escape for this compound is not fully elucidated but is an area of active investigation for all ASO drugs.

Cytoplasmic and Nuclear Localization:

After successful endosomal escape, this compound is released into the cytoplasm. From the cytoplasm, it can then translocate into the nucleus. The primary site of action for this compound is the nucleus, where it binds to the pre-mRNA of ApoB-100, and also in the cytoplasm where it can target mature mRNA.[10] The binding of this compound to the ApoB-100 mRNA creates a DNA-RNA heteroduplex, which is a substrate for RNase H, an endogenous enzyme that selectively degrades the RNA strand of such duplexes.[2] This ultimately prevents the translation of ApoB-100 protein.

Quantitative Data on this compound's Pharmacokinetics and Cellular Activity

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Reference(s) |

| Administration | Subcutaneous injection | Human | [2] |

| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | Human | [11] |

| Bioavailability | 54% - 78% | Human | [12] |

| Plasma Protein Binding | >90% | Human | [11] |

| Apparent Terminal Half-life | 1-2 months | Human | [11] |

| Major Tissues of Distribution | Liver, kidney, bone marrow, adipose tissue | Animal, Human | [12][13] |

| Metabolism | Endonucleases and exonucleases | Human | [11] |

| Excretion | Primarily renal (as metabolites) | Human | [11] |

Table 2: this compound Cellular Activity and Efficacy

| Parameter | Value | Model System | Reference(s) |

| EC50 (ApoB-100 mRNA reduction) | 119 ± 15 µg/g (liver) | Human ApoB transgenic mouse | [13] |

| EC50 (ApoB-100 mRNA reduction) | 18 ± 4 ng/mL (plasma) | Human ApoB transgenic mouse | [13] |

| Binding Affinity (Kd) to ASGPR | Data not available | - | - |

| Intracellular Concentration | Data not available | - | - |

| Clinical Efficacy (LDL-C reduction) | 25% - 47% | Human (Phase III trials) | [14][15] |

| Clinical Efficacy (ApoB reduction) | 23% - 46% | Human (Phase II/III trials) | [13][14] |

Experimental Protocols for Studying this compound's Cellular Uptake and Trafficking

The investigation of this compound's cellular journey relies on a combination of molecular and cell biology techniques. Below is a generalized experimental protocol that can be adapted to study the uptake and trafficking of this compound in a hepatocyte cell line (e.g., HepG2).

1. Cell Culture and Treatment:

-

Cell Line: Human hepatoma cell line, HepG2, which expresses ASGPR.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

ASO Treatment:

-

Synthesize or obtain fluorescently labeled this compound (e.g., with Cy3 or FITC).

-

Plate HepG2 cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy, multi-well plates for quantitative assays).

-

Once cells reach desired confluency (typically 70-80%), replace the medium with fresh medium containing the desired concentration of fluorescently labeled this compound.

-

Incubate for various time points (e.g., 1, 4, 8, 24 hours) to study the kinetics of uptake and trafficking.

-

2. Visualization of Cellular Uptake and Trafficking:

-

Confocal Fluorescence Microscopy:

-

After incubation with fluorescently labeled this compound, wash the cells with phosphate-buffered saline (PBS) to remove unbound ASO.

-

Fix the cells with 4% paraformaldehyde.

-

(Optional) Co-stain with antibodies against specific cellular markers (e.g., EEA1 for early endosomes, LAMP1 for lysosomes, or use fluorescently tagged organelle markers).

-

Mount the coverslips and visualize the subcellular localization of this compound using a confocal microscope.[7][16]

-

3. Quantification of Cellular Uptake:

-

Flow Cytometry:

-

Treat cells with fluorescently labeled this compound as described above.

-

At the end of the incubation period, detach the cells, wash with PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer. This provides a quantitative measure of the overall ASO uptake.

-

-

Fluorometry:

-

After treatment, lyse the cells and measure the fluorescence of the cell lysate using a fluorometer to quantify the total amount of internalized ASO.

-

4. Assessment of Target Knockdown:

-

Quantitative PCR (qPCR):

-

Treat HepG2 cells with unlabeled this compound at various concentrations.

-

After 24-48 hours, isolate total RNA from the cells.

-

Perform reverse transcription to synthesize cDNA.

-

Use qPCR with primers specific for ApoB-100 and a housekeeping gene (e.g., GAPDH) to quantify the relative expression of ApoB-100 mRNA.[5] A reduction in ApoB-100 mRNA levels indicates successful delivery and target engagement.

-

Conclusion

This compound's journey from subcutaneous injection to its target ApoB-100 mRNA within hepatocytes is a testament to the intricate processes of drug delivery at the cellular level. Its uptake is predominantly a receptor-mediated endocytic process, with the asialoglycoprotein receptor playing a significant role. The subsequent intracellular trafficking through the endosomal pathway and the crucial step of endosomal escape are key determinants of its therapeutic efficacy. While the broader strokes of this pathway are understood, further research is needed to elucidate the precise molecular machinery involved, particularly the specific receptors and the mechanisms of endosomal escape. A deeper understanding of these pathways will not only enhance our knowledge of this compound's pharmacology but also pave the way for the design of next-generation antisense oligonucleotides with improved cellular delivery and therapeutic profiles.

References

- 1. Liver Histology During this compound Therapy for Severe Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Changes in this compound Dosing Regimen Provide Similar Exposure With Improved Tolerability in Randomized Placebo‐Controlled Study of Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Movie 3. [movie.biologists.com]

- 5. ncardia.com [ncardia.com]

- 6. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular trafficking of transferrin-conjugated liposome/DNA complexes by confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of this compound in the management of familial hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aumbiotech.com [aumbiotech.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Clinical pharmacological properties of this compound (Kynamro), a second generation antisense inhibitor of apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of this compound (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound: evidence-based review of its potential in the treatment of homozygous and severe heterozygous familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Using Confocal Microscopy to Investigate Intracellular Trafficking of Toll-Like Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Mipomersen in Primary Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mipomersen (formerly ISIS 301012) is a second-generation antisense oligonucleotide (ASO) designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100). As the primary structural protein of atherogenic lipoproteins such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), ApoB-100 is a key target in the management of hypercholesterolemia. This compound is indicated for the treatment of homozygous familial hypercholesterolemia (HoFH). This technical guide provides an in-depth overview of the in vitro studies of this compound in primary hepatocytes, focusing on its mechanism of action, experimental protocols for its evaluation, and the quantitative data derived from preclinical studies. While specific in vitro data for this compound in primary hepatocytes is limited in publicly available literature, this guide synthesizes information from related studies to provide a comprehensive technical framework.

Mechanism of Action

This compound is a synthetic 20-nucleotide single-stranded oligonucleotide that is complementary to the messenger RNA (mRNA) sequence of human ApoB-100.[1][2] Upon entering a hepatocyte, this compound binds to its target ApoB-100 mRNA sequence. This binding event forms a DNA-RNA heteroduplex, which is a substrate for RNase H, an endogenous enzyme. RNase H cleaves the mRNA strand of the heteroduplex, leading to the degradation of the ApoB-100 mRNA.[2] The reduction in functional ApoB-100 mRNA transcripts results in decreased translation and, consequently, a reduction in the synthesis of the ApoB-100 protein.[1][3] This ultimately leads to a decrease in the assembly and secretion of VLDL particles from the liver, and subsequently lower plasma levels of LDL cholesterol (LDL-C).[4][5]

Experimental Protocols

The following protocols are synthesized from established methodologies for studying the effects of antisense oligonucleotides in primary hepatocytes.

Isolation and Culture of Primary Hepatocytes

-

Source: Primary human or rodent (mouse, rat) hepatocytes.

-

Isolation: Hepatocytes are typically isolated from liver tissue using a two-step collagenase perfusion technique.

-

Plating: Isolated hepatocytes are plated on collagen-coated plates or flasks in a suitable culture medium (e.g., Williams' E Medium or DMEM) supplemented with fetal bovine serum (FBS), insulin, dexamethasone, and antibiotics.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C and 5% CO₂. The medium is typically changed after an initial attachment period of 4-6 hours and then daily.

This compound Treatment

-

Preparation: this compound is reconstituted in a sterile, nuclease-free buffer (e.g., phosphate-buffered saline).

-

Dosing: A range of this compound concentrations is added to the culture medium to determine a dose-response relationship. A negative control (e.g., a scrambled sequence ASO) and a vehicle control should be included.

-

Incubation: Hepatocytes are incubated with this compound for various time points (e.g., 24, 48, 72 hours) to assess the time-course of its effects.

Quantification of ApoB mRNA

-

RNA Isolation: Total RNA is extracted from the treated hepatocytes using a commercial RNA isolation kit.

-

Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The relative expression of ApoB mRNA is quantified by qPCR using primers specific for the ApoB gene. A housekeeping gene (e.g., GAPDH, β-actin) is used for normalization. The results are typically expressed as a percentage of the control-treated cells.

Quantification of ApoB Protein

-

Cell Lysate Preparation: For intracellular ApoB, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Secreted ApoB Collection: For secreted ApoB, the culture medium is collected, and cell debris is removed by centrifugation.

-

Quantification Methods:

-

Western Blotting: Cell lysates or concentrated culture media are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for ApoB. The protein bands are visualized and quantified using densitometry.

-

Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA kit specific for ApoB can be used to quantify the concentration of the protein in cell lysates or culture supernatants.

-

Quantitative Data

Table 1: In Vivo Efficacy of this compound in a Human ApoB Transgenic Mouse Model

This table presents the estimated half-maximal effective concentration (EC₅₀) of this compound for reducing human ApoB mRNA in the liver of transgenic mice.[6]

| Parameter | Value | Tissue |

| EC₅₀ | 119 ± 15 µg/g | Liver |

This data indicates the concentration of this compound in the liver tissue required to achieve 50% of its maximal effect on ApoB mRNA reduction in this animal model.

Table 2: Representative In Vitro Efficacy of an Antisense Oligonucleotide in Primary Mouse Hepatocytes

The following data is from a study on a different ASO targeting the Hsd17b13 gene and is presented here as a representative example of the type of data that would be generated for this compound in a primary hepatocyte model.[7] This study demonstrates the time-dependent increase in potency of an ASO in vitro.

| Time Point | IC₅₀ (nM) |

| 24 hours | 83 |

| 48 hours | 76 |

| 72 hours | 29 |

IC₅₀ (half-maximal inhibitory concentration) is the concentration of the ASO required to inhibit the target mRNA expression by 50%.

Summary and Conclusion

This compound effectively reduces the synthesis of ApoB-100 in hepatocytes by targeting its mRNA for degradation. The experimental protocols outlined in this guide provide a robust framework for the in vitro evaluation of this compound and other antisense oligonucleotides in primary hepatocyte cultures. While specific quantitative in vitro data for this compound in primary hepatocytes is not extensively published, the available preclinical data from animal models confirms its potent and specific activity. Further in vitro studies using primary human hepatocytes would be valuable to precisely define its dose-response and time-course effects in a system that most closely mimics human liver physiology. This information is critical for the continued development and optimization of ASO-based therapies for liver-targeted diseases.

References

- 1. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: evidence-based review of its potential in the treatment of homozygous and severe heterozygous familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound, an apolipoprotein B100 antisense, on lipoprotein (a) metabolism in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and its use in Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of this compound (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]

Mipomersen: A Deep Dive into Target Validation for Familial Hypercholesterolemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of mipomersen, an antisense oligonucleotide inhibitor of apolipoprotein B-100 (ApoB-100), for the treatment of familial hypercholesterolemia (FH). This document details the mechanism of action, summarizes key preclinical and clinical data, and provides detailed experimental protocols for the validation of this therapeutic agent.

Introduction to this compound and its Target

Familial hypercholesterolemia is a genetic disorder characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), leading to a significantly increased risk of premature atherosclerotic cardiovascular disease.[1][2] The primary cause of FH lies in mutations in genes involved in LDL-C clearance, most commonly the LDL receptor gene.[3] this compound is a second-generation antisense oligonucleotide designed to specifically target the messenger RNA (mRNA) of ApoB-100, the primary structural protein of LDL and its precursor, very-low-density lipoprotein (VLDL).[2][4] By binding to the ApoB-100 mRNA, this compound facilitates its degradation by RNase H, thereby inhibiting the synthesis of ApoB-100 protein in the liver.[5][6] This leads to a reduction in the production of VLDL and subsequently LDL, resulting in lower plasma concentrations of LDL-C, ApoB, and other atherogenic lipoproteins like lipoprotein(a) [Lp(a)].[1][7]

Mechanism of Action of this compound

This compound's mechanism of action is independent of the LDL receptor, making it a valuable therapeutic option for FH patients with compromised or absent LDL receptor function.[8] The process begins with the subcutaneous administration of this compound, which is then distributed to the liver.[7] Within hepatocytes, the antisense oligonucleotide binds to its complementary sequence on the ApoB-100 mRNA. This RNA-DNA hybrid is recognized by the enzyme RNase H, which cleaves the mRNA strand, preventing its translation into the ApoB-100 protein. The reduction in ApoB-100 protein limits the assembly and secretion of VLDL particles from the liver, which are the precursors to LDL.

Quantitative Data from Clinical Trials

Multiple clinical trials have evaluated the efficacy and safety of this compound in patients with both homozygous (HoFH) and heterozygous (HeFH) familial hypercholesterolemia. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in Homozygous Familial Hypercholesterolemia (HoFH)

| Study | Treatment Group | N | Baseline LDL-C (mg/dL) | % Change in LDL-C | Baseline ApoB (g/L) | % Change in ApoB | Baseline Lp(a) (mg/dL) | % Change in Lp(a) |

| Phase III (HoFH)[1] | This compound 200 mg/week | 34 | 439 | -25% | - | -27% | - | - |

| Placebo | 17 | 402 | -3% | - | -3% | - | - |

Table 2: Efficacy of this compound in Heterozygous Familial Hypercholesterolemia (HeFH)

| Study | Treatment Group | N | Baseline LDL-C (mg/dL) | % Change in LDL-C | Baseline ApoB (g/L) | % Change in ApoB | Baseline Lp(a) (mg/dL) | % Change in Lp(a) |

| Phase III (HeFH with CAD)[9][10] | This compound 200 mg/week | 83 | 150 | -28% | - | -26.3% | - | -21.1% |

| Placebo | 41 | 150 | +5.2% | - | - | - | - | |

| Phase III (Severe Hypercholesterolemia)[2][8] | This compound 200 mg/week | 39 | 278 | -36% | - | - | - | -33% |

| Placebo | 19 | 251 | +13% | - | - | - | -1.5% | |

| Statin Intolerant[8][11] | This compound 200 mg/week | 22 | - | -47% | - | -46% | - | -27% |

| Placebo | 11 | - | - | - | - | - | - |

Table 3: Common Adverse Events Associated with this compound

| Adverse Event | This compound Frequency | Placebo Frequency |

| Injection Site Reactions | ~70-100%[10] | Lower |

| Flu-like Symptoms | ~29-46%[10] | Lower |

| Alanine Transaminase (ALT) Elevation (≥3x ULN) | ~6-21%[8][10] | ~0-1% |

| Hepatic Steatosis | Increased hepatic fat content observed[8] | Minimal change |

Experimental Protocols

This section provides an overview of the methodologies employed in the preclinical and clinical validation of this compound.

Preclinical Evaluation in Animal Models

Preclinical studies in various animal models, including LDL receptor-deficient (LDLR-/-) mice and human ApoB transgenic mice, were crucial in establishing the proof-of-concept for this compound.[3]

Experimental Workflow for Preclinical Animal Studies

Protocol: this compound Efficacy in LDLR-/- Mice

-

Animal Model: Male LDLR-/- mice on a C57BL/6 background.

-

Housing and Diet: Mice are housed in a temperature- and light-controlled environment with ad libitum access to water and a high-fat "Western-type" diet for a specified period to induce hypercholesterolemia.

-

This compound Administration: this compound or a saline control is administered via subcutaneous injection at a specified dose and frequency (e.g., 50 mg/kg twice weekly) for several weeks.

-

Blood Collection and Lipid Analysis: Blood samples are collected via retro-orbital or tail vein bleeding at baseline and at the end of the treatment period. Plasma total cholesterol, LDL-C, and triglycerides are measured using enzymatic colorimetric assays.

-

Tissue Collection: At the end of the study, mice are euthanized, and liver tissue is collected and snap-frozen in liquid nitrogen for subsequent molecular analysis.

-

ApoB mRNA Quantification: Total RNA is extracted from liver tissue using a commercial kit. ApoB mRNA levels are quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR) using primers specific for mouse ApoB. Gene expression is normalized to a housekeeping gene such as GAPDH.

-

ApoB Protein Quantification: Liver protein lysates are prepared, and ApoB protein levels are determined by Western blotting using a specific anti-ApoB antibody. Plasma ApoB levels can be measured by ELISA.

In Vitro Validation in Cell Culture

Human hepatoma cell lines, such as HepG2, which naturally express and secrete ApoB-100, are commonly used for in vitro studies.

Protocol: this compound Efficacy in HepG2 Cells

-

Cell Culture: HepG2 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Cells are seeded in multi-well plates and, upon reaching a desired confluency, are treated with varying concentrations of this compound or a control oligonucleotide for a specified duration (e.g., 24-72 hours) in serum-free media.

-

Quantification of Secreted ApoB-100: The cell culture medium is collected, and the concentration of secreted ApoB-100 is measured using a human ApoB-100 specific ELISA kit.

-

Quantification of Intracellular ApoB-100 and mRNA: Cells are lysed to extract total protein and RNA. Intracellular ApoB-100 protein levels are determined by Western blotting. ApoB-100 mRNA levels are quantified by RT-qPCR.

Clinical Trial Methodology

The clinical development of this compound involved several Phase I, II, and III trials. The general design of the pivotal Phase III trials is outlined below.

Protocol: Phase III Clinical Trial in FH Patients

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.

-

Patient Population: Patients with a diagnosis of HoFH or severe HeFH, often with pre-existing cardiovascular disease, and on maximally tolerated lipid-lowering therapy. Key inclusion criteria typically include an LDL-C level above a certain threshold (e.g., >100 mg/dL).

-

Treatment: Patients are randomized to receive weekly subcutaneous injections of this compound (typically 200 mg) or placebo for a defined period (e.g., 26 weeks).[1]

-

Efficacy Endpoints: The primary endpoint is typically the percent change in LDL-C from baseline to the end of treatment. Secondary endpoints include changes in ApoB, Lp(a), total cholesterol, and non-HDL-C.[8]

-

Lipid Measurement: Fasting lipid profiles are measured at baseline and at regular intervals throughout the study. LDL-C is often calculated using the Friedewald equation, unless triglycerides are elevated, in which case direct measurement is performed. ApoB and Lp(a) are measured by immunonephelometry or other validated immunoassays.

-

Safety Monitoring: Safety is assessed through the recording of adverse events, regular monitoring of liver function tests (ALT, AST), and assessment of hepatic fat content using magnetic resonance imaging (MRI).

-

Lipoprotein Apheresis: In some studies involving patients with severe FH, lipoprotein apheresis is a background therapy. The protocol for apheresis typically involves the extracorporeal removal of ApoB-containing lipoproteins from the plasma, with treatments occurring at regular intervals (e.g., weekly or bi-weekly).[12]

Signaling Pathways and Logical Relationships

The synthesis and secretion of ApoB-containing lipoproteins is a complex, multi-step process within the hepatocyte.

ApoB-100 Synthesis and Secretion Pathway

Conclusion

This compound has been validated as a therapeutic agent that effectively lowers LDL-C and other atherogenic lipoproteins in patients with familial hypercholesterolemia, including those with limited or no LDL receptor function. Its mechanism of action, directly targeting the synthesis of ApoB-100, provides a novel approach to managing this high-risk patient population. While efficacy has been clearly demonstrated, the use of this compound is associated with specific side effects, notably injection site reactions and the potential for hepatotoxicity, which require careful monitoring. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of lipid-lowering therapies.

References

- 1. Randomized, Placebo-Controlled Trial of this compound in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Randomized, placebo-controlled trial of this compound in patients with severe hypercholesterolemia receiving maximally tolerated lipid-lowering therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Randomized, Placebo-Controlled Trial of this compound in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy | PLOS One [journals.plos.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. kamiyabiomedical.com [kamiyabiomedical.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Lipoprotein Apheresis: Current Recommendations for Treating Familial Hypercholesterolemia and Elevated Lipoprotein(a) - ProQuest [proquest.com]

- 10. ahajournals.org [ahajournals.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Lipoprotein Apheresis: Current Recommendations for Treating Familial Hypercholesterolemia and Elevated Lipoprotein(a) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of an Antisense Therapy: A Technical Deep Dive into the Discovery and Development of Mipomersen (ISIS 301012)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mipomersen (ISIS 301012), an antisense oligonucleotide, represents a pioneering therapeutic approach to managing hypercholesterolemia, particularly in patients with homozygous familial hypercholesterolemia (HoFH). This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its rational design as a second-generation antisense agent to its clinical evaluation and regulatory journey. We delve into the core mechanism of action, detailing how this compound specifically targets the messenger RNA (mRNA) of apolipoprotein B-100 (apoB-100) to inhibit its synthesis. This guide presents a compilation of key preclinical and clinical data, structured for clarity and comparative analysis. Detailed methodologies for pivotal experiments are outlined, and the intricate signaling pathways and experimental workflows are visualized through Graphviz diagrams, offering a granular perspective for the scientific community.

Introduction: The Unmet Need and the Dawn of Antisense Technology

Familial hypercholesterolemia (FH) is a genetic disorder characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), leading to premature atherosclerotic cardiovascular disease.[1] Homozygous FH (HoFH) is the most severe form, with patients exhibiting extremely high LDL-C levels and often experiencing cardiovascular events in childhood.[2] Traditional lipid-lowering therapies, such as statins, have limited efficacy in this patient population due to defective or absent LDL receptor function.[2] This created a significant unmet medical need for novel therapeutic strategies that could lower LDL-C through LDL receptor-independent mechanisms.

Antisense technology emerged as a promising approach to target the root cause of diseases at the genetic level. This technology utilizes short, synthetic strands of nucleic acids, known as antisense oligonucleotides (ASOs), to bind to specific mRNA sequences, thereby modulating protein expression.[3] this compound was conceived from this therapeutic paradigm, designed to specifically inhibit the production of apoB-100, the primary structural protein of LDL and its precursor, very-low-density lipoprotein (VLDL).[4]

The Discovery and Design of this compound (ISIS 301012)

This compound was discovered and developed by Ionis Pharmaceuticals (formerly Isis Pharmaceuticals).[5] It is a 20-nucleotide, second-generation antisense oligonucleotide with a specific sequence complementary to the coding region of human apoB-100 mRNA.[6]

Chemical Architecture

To enhance its drug-like properties, this compound incorporates key chemical modifications:

-

Phosphorothioate Backbone: The phosphate linkages in the oligonucleotide backbone are replaced with phosphorothioate linkages. This modification confers resistance to nuclease degradation, thereby increasing the drug's stability and half-life in vivo.[6]

-

2'-O-(2-methoxyethyl) (2'-O-MOE) Ribose Modifications: The flanking regions of the ASO (the "wings") are modified with 2'-O-MOE groups on the ribose sugar. These modifications increase binding affinity to the target mRNA and further enhance nuclease resistance, while the central "gap" region of deoxynucleotides remains unmodified to support RNase H activity.[7]

The specific sequence of this compound is 5'-GCCUCAGTCTGCTTCGCACC-3'.

Mechanism of Action

This compound's therapeutic effect is achieved through the following sequence of events:

-

Hepatic Distribution: Following subcutaneous administration, this compound distributes primarily to the liver, the main site of apoB-100 synthesis.[1]

-

Hybridization: Within hepatocytes, this compound binds with high specificity to its complementary sequence on the apoB-100 mRNA.

-

RNase H Activation: The formation of the DNA-RNA heteroduplex in the central "gap" region of the ASO activates Ribonuclease H (RNase H), a cellular enzyme.

-

mRNA Degradation: RNase H cleaves the apoB-100 mRNA strand of the heteroduplex, leading to its degradation.[8]

-

Inhibition of Protein Synthesis: The degradation of the apoB-100 mRNA prevents its translation into the apoB-100 protein.

-

Reduced Lipoprotein Secretion: The decreased availability of apoB-100 protein limits the assembly and secretion of VLDL particles from the liver, which are the precursors to LDL particles.

-

Lowered Plasma Lipids: The reduced secretion of VLDL and consequently LDL leads to a decrease in plasma levels of LDL-C, apoB, total cholesterol, and non-high-density lipoprotein cholesterol (non-HDL-C).[9]

Preclinical Development

A series of preclinical studies were conducted in various animal models to evaluate the pharmacology, pharmacokinetics, and toxicology of this compound. Due to species-specific differences in the apoB mRNA sequence, surrogate ASOs with sequences optimized for the respective animal models were often used.[5]

Pharmacodynamics

In preclinical studies, this compound and its surrogates demonstrated a dose- and time-dependent reduction in apoB-100 mRNA in the liver.[7][10] This led to significant reductions in total cholesterol and LDL-C in animal models.[10] Studies in mouse models also showed reductions in lipoprotein(a) [Lp(a)] and a decrease in atherosclerosis development.[10]

Pharmacokinetics

Pharmacokinetic studies revealed that this compound is rapidly absorbed after subcutaneous administration and distributes extensively to tissues, with the highest concentrations found in the liver and kidney.[1] It is highly bound to plasma proteins.[1] this compound has a long terminal elimination half-life of approximately 30 days in humans, allowing for once-weekly dosing.[1]

Toxicology

Toxicology studies were conducted in mice, rats, and monkeys.[5] The primary non-clinical toxicities observed were related to the accumulation of the oligonucleotide in the liver and kidneys, and pro-inflammatory effects.[5] Chronic studies of up to 2 years were conducted in rodents, and a 12-month study was performed in monkeys.[5]

Table 1: Summary of Key Preclinical Findings

| Parameter | Species | Key Findings | Reference |

| Pharmacodynamics | Mouse | Dose- and time-dependent reduction of apoB-100 mRNA; reduced total cholesterol, LDL-C, Lp(a), and atherosclerosis. | [7][10] |

| Pharmacokinetics | Mouse, Rat, Monkey, Human | Rapid subcutaneous absorption; extensive tissue distribution (liver, kidney); long half-life (~30 days in humans). | [1] |

| Toxicology | Mouse, Rat, Monkey | Pro-inflammatory effects; accumulation in liver and kidney. | [5] |

Experimental Protocols: Representative Preclinical Methods

-

High-Fat Diet-Induced Hypercholesterolemia in Rodents: Male Wistar rats or C57BL/6J mice are fed a diet supplemented with high cholesterol (e.g., 2%) and cholic acid for several weeks to induce hyperlipidemia.[11][12] Lipid profiles are monitored regularly.

-

Genetically Modified Mouse Models: LDL receptor knockout (LDLr-/-) mice or human apoB transgenic mice are used to model familial hypercholesterolemia.[13][14] These models exhibit elevated LDL-C levels and are susceptible to developing atherosclerosis.

-

Northern Blot Analysis:

-

Total RNA is isolated from liver tissue using standard methods (e.g., TRIzol reagent).

-

A specified amount of RNA (e.g., 15 µg) is separated by size on a denaturing formaldehyde-agarose gel.[15]

-

The RNA is transferred to a nylon membrane and crosslinked using UV radiation.[3]

-

The membrane is prehybridized and then hybridized with a radiolabeled probe complementary to the apoB-100 mRNA.[15]

-

After washing to remove unbound probe, the membrane is exposed to a phosphor screen, and the signal is quantified.[15]

-

-

Western Blot Analysis:

-

Liver tissue or plasma samples are lysed in a suitable buffer containing protease inhibitors.[16]

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[17]

-

The membrane is blocked to prevent non-specific antibody binding.[18]

-

The membrane is incubated with a primary antibody specific for apoB-100, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]

-

The signal is detected using a chemiluminescent substrate and imaged.[16]

-

Clinical Development

The clinical development of this compound involved a series of Phase I, II, and III clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trials

Phase I studies were conducted in healthy volunteers with mild dyslipidemia to assess the safety, tolerability, and pharmacokinetics of this compound. These were typically randomized, double-blind, placebo-controlled, dose-escalation studies. A key Phase I study demonstrated dose-dependent reductions in plasma concentrations of apoB and LDL-C, with maximal reductions observed at a dose of 200 mg per week.[20]

Phase II Clinical Trials

Phase II trials were designed to evaluate the efficacy and safety of this compound in patients with hypercholesterolemia, including those on stable statin therapy. These studies further explored the dose-response relationship. A notable Phase II study (NCT00231569) in hypercholesterolemic subjects on statins showed that this compound at doses of 100 mg/week and higher significantly reduced apoB and LDL-C.[2][9]

Phase III Clinical Trials

Several pivotal Phase III trials were conducted to establish the efficacy and safety of this compound 200 mg once weekly as an adjunct to maximally tolerated lipid-lowering therapies in various high-risk patient populations.

Table 2: Summary of Key Phase III Clinical Trial Data for this compound (200 mg/week)

| Trial Identifier | Patient Population | N (this compound/Placebo) | Mean Baseline LDL-C (mmol/L) | Mean % Change in LDL-C (this compound vs. Placebo) | Mean % Change in ApoB (this compound vs. Placebo) | Mean % Change in Lp(a) (this compound vs. Placebo) | Reference |

| NCT00607373 | Homozygous FH (HoFH) | 34 / 17 | 11.4 / 10.4 | -25% vs. -3% | -27% vs. -4% | -31% vs. -19% | [2] |

| NCT00794664 | Severe Hypercholesterolemia | 39 / 19 | 7.2 / 6.5 | -36% vs. +13% | -33% vs. +8% | -33% vs. -1.5% | [21][22] |

| NCT00706849 | Heterozygous FH (HeFH) with CAD | 83 / 41 | ~3.6 | -28% vs. +5.2% | -26.3% vs. +4.8% | -21.1% vs. +5.9% | [23] |

Safety and Tolerability in Clinical Trials

The most common adverse events observed in clinical trials were injection site reactions (e.g., erythema, pain, pruritus) and flu-like symptoms (e.g., fatigue, pyrexia, myalgia).[24] A significant safety concern that emerged was the potential for hepatotoxicity, with some patients experiencing elevations in liver transaminases (ALT and AST) and an increase in hepatic fat content (steatosis).[24]

Experimental Protocols: Representative Clinical Methods

-

Fasting blood samples were collected at specified time points throughout the clinical trials.

-

Total cholesterol and triglycerides were measured using standard enzymatic assays.

-

HDL-C was determined after precipitation of apoB-containing lipoproteins.

-

LDL-C was calculated using the Friedewald equation for patients with triglycerides < 4.5 mmol/L; for those with higher triglyceride levels, direct measurement via ultracentrifugation was performed.

-

ApoB, apoA-I, and Lp(a) concentrations were determined by rate nephelometry.

-

Plasma concentrations of this compound were determined using a validated hybridization-based enzyme-linked immunosorbent assay (ELISA).[25] This assay typically involves the capture of the oligonucleotide by a complementary probe and detection with a specific antibody.

-

Hepatic fat content was assessed non-invasively using magnetic resonance imaging (MRI) or magnetic resonance spectroscopy (MRS).[26]

Regulatory History and Conclusion

This compound, under the brand name Kynamro, was approved by the U.S. Food and Drug Administration (FDA) in January 2013 as an adjunct therapy for HoFH.[5] However, it was rejected by the European Medicines Agency (EMA) due to concerns about its liver and cardiovascular adverse effects.[5] In 2019, the FDA approval for this compound was withdrawn.[5]

Despite its eventual withdrawal, the development of this compound marked a significant milestone in the field of lipid-lowering therapies and antisense technology. It provided a proof-of-concept for the viability of ASOs in treating genetic disorders and paved the way for the development of subsequent generations of antisense drugs with improved safety profiles. The extensive preclinical and clinical data gathered during its development continue to be a valuable resource for researchers in the fields of lipid metabolism, cardiovascular disease, and nucleic acid-based therapeutics.

References

- 1. How to find the sequence of this compound? [synapse.patsnap.com]

- 2. Efficacy and safety of this compound, an antisense inhibitor of apolipoprotein B, in hypercholesterolemic subjects receiving stable statin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Northern Blotting | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. gmp-navigator.com [gmp-navigator.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]